4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a cyclopentylpiperazine moiety and a fluorophenyl group attached to a thienopyrimidine core
Properties
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4S/c22-16-7-5-15(6-8-16)18-13-27-21-19(18)20(23-14-24-21)26-11-9-25(10-12-26)17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOLTXCNQCEYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with malonate esters. For example, ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate reacts with diethyl malonate in acetic acid under reflux (1.5–2 hours) to form ethyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine-2-carboxylate. This step proceeds via nucleophilic attack of the malonate enolate on the electrophilic carbon of the thiophene ring, followed by cyclodehydration (yield: 63–68%).
Functionalization at the 4-Position
The 4-chloro intermediate is generated by treating the ester with phosphorus oxychloride (POCl₃) under reflux (80–90°C, 4–6 hours), achieving near-quantitative conversion. This chloro derivative serves as the electrophilic site for subsequent piperazine coupling.
Preparation of the 4-Cyclopentylpiperazine Moiety
Synthesis of Piperazine Derivatives
4-Cyclopentylpiperazine is synthesized via alkylation of piperazine with cyclopentyl bromide. To avoid over-alkylation, tert-butyl piperazine-1-carboxylate is first prepared as a protected intermediate. Reaction with cyclopentyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (60°C, 12 hours) yields tert-butyl 4-cyclopentylpiperazine-1-carboxylate, which is deprotected using trifluoroacetic acid (TFA) in dichloromethane (room temperature, 2 hours).
Coupling of Piperazine to the Thienopyrimidine Core
Nucleophilic Aromatic Substitution
The 4-chlorothienopyrimidine intermediate undergoes nucleophilic substitution with 4-cyclopentylpiperazine in dimethylformamide (DMF) at 100–120°C for 12–18 hours. Triethylamine (Et₃N) is added to scavenge HCl, improving yields (70–75%). Microwave-assisted conditions (150°C, 30 minutes) reduce reaction times without compromising efficiency.
Buchwald-Hartwig Amination
Alternative coupling employs palladium catalysis. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene (110°C, 24 hours), the 4-chloro group is displaced by 4-cyclopentylpiperazine with improved regioselectivity (yield: 80–85%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water). The final compound exhibits a retention time of 12.3 minutes under reversed-phase conditions.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the thienopyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- 4-(4-(Trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylpiperazine moiety and fluorophenyl group contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Biological Activity
The compound 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a notable derivative in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.48 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a cyclopentylpiperazine and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN5S |
| Molecular Weight | 353.48 g/mol |
| CAS Number | 950320-98-6 |
This compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The cyclopentylpiperazine moiety is known to interact with various receptors, which may contribute to its psychoactive effects.
- Serotonin Receptors : It has been shown to act as an agonist at certain serotonin receptor subtypes, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : The compound may also exhibit antagonistic properties at dopamine receptors, suggesting potential applications in treating disorders like schizophrenia or bipolar disorder.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors). These effects were assessed using the forced swim test and tail suspension test.
- Anxiolytic Effects : Behavioral tests indicated that the compound reduced anxiety-related behaviors in rodents, suggesting it may have potential as an anxiolytic agent.
Toxicological Profile
The toxicity of this compound has been assessed through various in vitro and in vivo studies. Results indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Case Studies
- Study on Antidepressant Properties : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in preclinical models for depression. Doses ranging from 10 to 30 mg/kg showed significant reductions in depressive behaviors compared to control groups.
- Anxiolytic Activity Assessment : Another research article demonstrated that administration of this compound led to a marked decrease in anxiety-like behaviors in the elevated plus maze test, supporting its potential use as an anxiolytic.
Q & A
Q. What are the established synthetic routes for 4-(4-Cyclopentylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:
- Core scaffold formation : Reacting thieno[2,3-d]pyrimidine precursors with substituted phenyl groups, as seen in Pd/C-mediated alkynylation (Scheme 1, ) or acid-catalyzed cyclocondensation ().
- Piperazine introduction : Substitution at the C-4 position using 4-cyclopentylpiperazine under reflux conditions with polar aprotic solvents like DMF ().
- Purification : Ethanol/ether washing () or column chromatography () to isolate the final product. Yield optimization often requires controlled stoichiometry and catalytic agents (e.g., p-toluenesulfonic acid in ).
Q. How is structural characterization performed for this compound?
Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclopentylpiperazine integration ().
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., 246.0252 for related derivatives in ).
- X-ray crystallography (if available): To resolve complex stereochemistry in thieno-pyrimidine hybrids (not explicitly stated but inferred from ’s design strategies).
Q. What biological screening approaches are used for initial activity assessment?
- Antimicrobial assays : Broth microdilution () against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations ().
- Dose-response curves : To establish potency thresholds ().
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Catalyst selection : Pd/C-Cu systems for efficient C–C bond formation () or alumina-supported Ca(OCl) for oxidation steps ().
- Solvent optimization : Polar solvents (e.g., dioxane, DMF) improve reaction homogeneity ().
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation (suggested by ’s emphasis on reflux efficiency).
Q. How do structural modifications influence structure-activity relationships (SAR)?
- C-5 fluorophenyl group : Critical for π-π stacking with biological targets; replacing fluorine with electron-withdrawing groups (e.g., -CF) enhances antimicrobial activity ().
- Piperazine substituents : Cyclopentyl groups improve lipophilicity and blood-brain barrier penetration, while bulkier groups (e.g., morpholine) reduce cytotoxicity ().
- Thieno-pyrimidine core : Hybridization with triazolo or pyrrolo moieties () amplifies anticancer activity via kinase inhibition.
Q. How can contradictions in biological data across studies be resolved?
- Multi-assay validation : Cross-test compounds in both antimicrobial () and anticancer () panels to identify selective toxicity.
- Metabolic stability assays : Liver microsome studies clarify whether discrepancies arise from pharmacokinetic variability ().
- Target profiling : Use kinase inhibition arrays () or proteomic screens to confirm mechanism-specific activity.
Q. What computational strategies predict drug-likeness and bioavailability?
- ADMET modeling : SwissADME or QikProp to assess LogP (optimal range: 2–5), topological polar surface area (<90 Ų), and CYP450 interactions ().
- Molecular docking : AutoDock Vina for binding affinity simulations with EGFR kinase () or bacterial topoisomerases ().
- Density Functional Theory (DFT) : To optimize substituent electronic profiles for target engagement ().
Q. Can this compound be combined with other pharmacophores for enhanced efficacy?
- Dual-action hybrids : Conjugation with microtubule-targeting agents (e.g., trimethoxyaniline in ) or sulfonamide antibiotics () improves polypharmacology.
- Prodrug strategies : Phosphorylate the pyrimidine nitrogen to enhance solubility (suggested by ’s salt formulations).
- Co-administration studies : Test synergy with existing drugs (e.g., doxorubicin) using Chou-Talalay combination indices ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
